Product packaging for C.I. Mordant green 17(Cat. No.:CAS No. 13301-33-2)

C.I. Mordant green 17

Cat. No.: B1143534
CAS No.: 13301-33-2
M. Wt: 484.4 g/mol
InChI Key: ZZDLYKYIGJOAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Mordant Dyes in Industrial Processes and Environmental Concerns

Mordant dyes are substances used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric. wikipedia.org This process enhances the fastness of the dye, making the color more resistant to washing and light. wikipedia.orgtaylorandfrancis.com In industrial applications, particularly in the textile industry, mordants are crucial for achieving vibrant and durable colors on fabrics like wool, silk, and nylon. dayglo.inalfa-chemistry.com The use of mordants allows for a wider range of colors and improved dye uptake by the fibers. taylorandfrancis.comniir.org

However, the industrial use of mordant dyes raises significant environmental concerns. Many commonly used mordants are metallic salts, some of which can be toxic and harmful to the environment if not managed properly. researchgate.netfashionrevolution.org The discharge of wastewater containing residual dyes and metallic mordants can lead to water pollution, posing risks to aquatic ecosystems and human health. fashionrevolution.orgcikis.studio Azo dyes, a large category of synthetic colorants that includes Mordant Green 17, are of particular concern as some have been found to be carcinogenic. cikis.studioresearchgate.net The textile industry is a major consumer of water, and the effluent from dyeing processes is a significant source of pollution. cikis.studio Consequently, there is a growing emphasis on developing more sustainable dyeing practices, including the use of less toxic mordants and effective wastewater treatment methods. oarjst.comresearchgate.net

Scope and Objectives of C.I. Mordant Green 17 Research

Research on this compound is multifaceted, addressing its chemical properties, application, and environmental impact. One primary objective is to understand its behavior in different dyeing systems and to optimize its application for better efficiency and reduced environmental footprint. This includes studying its interaction with various fibers and mordants to enhance color fastness and reduce the amount of dye released in wastewater.

A significant area of research is focused on the environmental remediation of water contaminated with this compound. Studies have investigated various methods for its removal from aqueous solutions, such as adsorption using materials like nanokaolin. researchgate.net Research in this area aims to develop efficient and cost-effective techniques to treat textile effluents. researchgate.net This includes exploring the kinetics and isotherms of adsorption processes to understand the underlying mechanisms. researchgate.net The photocatalytic degradation of the dye is another area of investigation, aiming to break down the complex dye molecule into less harmful substances. researchgate.net

Classification and Structural Features of this compound Relevant to Research Studies

This compound is classified as a single azo dye. worlddyevariety.comdayglo.in Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their color. The specific chemical structure of this compound dictates its properties and interactions. Its molecular formula is reported as C₁₆H₁₀N₄Na₂O₁₀S₂ with a molecular weight of 528.38 g/mol . worlddyevariety.comdayglo.in Another source provides a molecular formula of C₁₆H₁₂N₄O₁₀S₂ and a molecular weight of 484.42 g/mol . bio-connect.nl These discrepancies may arise from different salt forms or hydration states of the compound.

The manufacturing process involves the diazotization of 2-Amino-4-nitrophenol (B125904), which is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid in an alkaline condition. worlddyevariety.comdayglo.in This synthesis results in a molecule with multiple functional groups, including hydroxyl (-OH), nitro (-NO₂), amino (-NH₂), and sulfonic acid (-SO₃H) groups. These functional groups are critical for its dyeing properties, as they can form complexes with metal ions (mordants) and bind to the fibers. The presence of sulfonic acid groups enhances its solubility in water, which is a key property for its application in dyeing baths. worlddyevariety.comdayglo.in

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource(s)
C.I. NameMordant Green 17 dayglo.in
C.I. Number17225 dayglo.in
CAS Registry Number6564-28-1 worlddyevariety.comdayglo.in
Molecular FormulaC₁₆H₁₀N₄Na₂O₁₀S₂ worlddyevariety.comdayglo.in
Molecular Weight528.38 g/mol worlddyevariety.comdayglo.in
ClassSingle Azo worlddyevariety.comdayglo.in
SolubilitySoluble in water, slightly soluble in alcohol, insoluble in other organic solvents. worlddyevariety.comdayglo.in

Detailed Research Findings

Recent research has focused on the effective removal of this compound from wastewater. A study investigating the use of nanokaolin as an adsorbent demonstrated its potential for efficiently removing the dye from aqueous solutions. researchgate.net The study explored the effects of various parameters such as contact time, adsorbent dosage, initial dye concentration, and temperature on the adsorption process. The optimal conditions for removal were found to be a contact time of 90 minutes and an adsorbent dosage of 1 g/L. researchgate.net The research also applied Langmuir and Freundlich isotherm models to the equilibrium data to better understand the adsorption mechanism. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N4O10S2 B1143534 C.I. Mordant green 17 CAS No. 13301-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O10S2/c17-10-6-9(31(25,26)27)3-7-4-13(32(28,29)30)15(16(22)14(7)10)19-18-11-5-8(20(23)24)1-2-12(11)21/h1-6,21-22H,17H2,(H,25,26,27)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDLYKYIGJOAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065406
Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13301-33-2
Record name 5-Amino-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13301-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-(2-(2-hydroxy-5-nitrophenyl)diazenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013301332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[2-(2-hydroxy-5-nitrophenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Derivatization of C.i. Mordant Green 17

Advanced Synthetic Methodologies for C.I. Mordant Green 17

The production of this compound is predicated on a sequence of core chemical reactions that are fundamental to the synthesis of many azo dyes.

The primary manufacturing method for this compound involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction. worlddyevariety.comdayglo.in

Diazotization: The synthesis begins with the diazotization of 2-Amino-4-nitrophenol (B125904). In this reaction, the primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), under cold conditions (typically 0-5 °C) to ensure the stability of the resulting diazonium salt.

Azo Coupling: The resulting diazonium salt of 2-Amino-4-nitrophenol is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. worlddyevariety.comdayglo.in This reaction is carried out under alkaline conditions. worlddyevariety.comdayglo.in The coupling component, a naphthol derivative, is an electron-rich aromatic system, which facilitates the electrophilic attack by the diazonium ion. The azo group (–N=N–) is formed, linking the two aromatic structures and creating the final chromophore responsible for the dye's color. nih.gov

While the fundamental diazotization and coupling pathway is standard, research in azo dye synthesis continually seeks to optimize reaction yields and explore novel pathways. nih.gov For this compound, optimization would focus on controlling key reaction parameters. The yield and purity of the final product are highly sensitive to factors such as temperature, pH, reaction time, and the stoichiometric ratio of reactants.

Key parameters for optimization include:

Temperature Control: Maintaining a low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

pH Management: The pH of the reaction medium is crucial for the coupling step. An alkaline environment is required to activate the coupling component (4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid) by deprotonating the hydroxyl group, which enhances its reactivity. worlddyevariety.comdayglo.in

The following table illustrates hypothetical outcomes of parameter adjustments aimed at optimizing the synthesis yield, based on general principles of azo dye production.

Parameter VariedConditionObserved Effect on YieldRationale
Diazotization Temperature0-5 °COptimalMaximizes diazonium salt stability.
Diazotization Temperature> 10 °CDecreasedPromotes decomposition of diazonium salt into phenols.
Coupling pHAlkaline (pH 8-10)OptimalActivates the naphtholic coupling component for electrophilic substitution. worlddyevariety.com
Coupling pHAcidic (pH < 7)Significantly DecreasedThe hydroxyl group of the coupling component is not sufficiently activated.
Reactant Ratio (Diazonium Salt:Coupling Component)1:1OptimalEnsures complete reaction without excess unreacted starting materials.
Reactant Ratio (Diazonium Salt:Coupling Component)Excess Diazonium SaltDecreased PurityLeads to potential side reactions and complicates purification.

Functional Group Modifications and Structure-Property Relationships in this compound Analogs

The properties of mordant dyes can be fine-tuned by modifying the functional groups on the aromatic rings. By comparing this compound to its structural analogs, such as C.I. Mordant Green 14 and C.I. Mordant Green 28, the relationship between structure and properties can be elucidated.

This compound (C.I. 17225): Contains a nitro group (-NO₂) on the diazo component and two sulfonic acid groups (-SO₃H) on the coupling component. worlddyevariety.com

C.I. Mordant Green 28 (C.I. 17220): Is an analog where the nitro group is replaced by a chlorine atom (-Cl). The coupling component remains 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. worlddyevariety.com

C.I. Mordant Green 14 (C.I. 17125): Features two nitro groups (-NO₂) on the diazo component (2-Amino-4,6-dinitrophenol) and a single sulfonic acid group on a different coupling component (4-Amino-5-hydroxynaphthalene-1-sulfonic acid). worlddyevariety.com

These modifications influence several key properties:

Color: The nature and position of electron-withdrawing groups (like -NO₂ and -Cl) and electron-donating groups alter the electronic structure of the chromophore, leading to shifts in the absorption maximum and thus a change in color.

Solubility: The number and position of sulfonic acid groups are primary determinants of the dye's water solubility.

Mordanting Ability: The ortho-hydroxy group relative to the azo linkage is crucial for forming coordination complexes with metal ions (mordants), which fixes the dye to the fabric and can also modify the final shade.

CompoundDiazo ComponentCoupling ComponentKey SubstituentsResulting Property Influence
This compound2-Amino-4-nitrophenol4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid-NO₂, two -SO₃H groupsProvides characteristic dark blue-light green shade and good water solubility. worlddyevariety.com
C.I. Mordant Green 282-Amino-4-chlorophenol4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid-Cl, two -SO₃H groupsChlorine atom modifies the electronic properties, resulting in a dark blue-light green shade. worlddyevariety.com
C.I. Mordant Green 142-Amino-4,6-dinitrophenol4-Amino-5-hydroxynaphthalene-1-sulfonic acidTwo -NO₂, one -SO₃H groupIncreased number of nitro groups deepens the color (deep green) and alters mordanting characteristics. worlddyevariety.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govresearchgate.net Applying these principles to the synthesis of this compound involves re-evaluating reagents, solvents, and energy usage.

Safer Solvents and Reagents: The traditional synthesis already uses water as a solvent, which is considered a green solvent. nih.gov However, the use of strong acids and sodium nitrite presents hazards. Research into greener alternatives for diazotization, such as enzymatic methods or the use of solid-supported reagents, could reduce the generation of acidic waste and improve safety.

Waste Reduction: A key principle of green chemistry is maximizing atom economy—incorporating the maximum amount of starting materials into the final product. researchgate.net Optimizing reaction conditions to minimize side-product formation is a direct approach to waste reduction.

Use of Bio-mordants: While not part of the dye synthesis itself, the application of mordant dyes traditionally involves metal salts (e.g., chromium, copper), which can lead to environmental contamination. researchgate.net A greener approach in the application phase is the use of bio-mordants derived from plants, which can perform a similar function of fixing the dye to the fabric with a reduced environmental footprint. nih.gov

Implementing these green chemistry strategies can lead to a more sustainable life cycle for this compound, from its synthesis to its final application. rsc.orgmdpi.com

Fundamental Solution Chemistry and Aggregation Behavior of C.i. Mordant Green 17

Electrolytic Conductivity Measurements of C.I. Mordant Green 17 in Aqueous Systems

Electrolytic conductivity serves as a powerful method for investigating the aggregation and interionic attraction of dyes like this compound in solution. bepress.com By measuring the conductivity as a function of dye concentration and temperature, key physicochemical parameters can be determined, offering insight into the behavior of the dye ions. bepress.com

Determination of Ionization Degree (α) and Van’t Hoff Factor (i)

The ionization degree (α) and the Van’t Hoff factor (i) are crucial indicators of how a solute behaves in solution. For this compound, both factors have been calculated from conductivity data. bepress.com Research shows that the values for both α and i decrease as the concentration of the dye increases. bepress.comresearchcommons.org This trend suggests that at higher concentrations, the dye ions tend to associate or aggregate, reducing the total number of independent ionic species in the solution. researchcommons.org Conversely, an increase in temperature leads to an increase in both the ionization degree and the Van’t Hoff factor, indicating that higher thermal energy promotes the disaggregation of dye clusters into individual ions. bepress.comresearchcommons.org The decrease in the Van't Hoff factor with rising concentration is a strong indicator of ionization and the repulsive forces between the ionic species. researchcommons.org

Illustrative Data: Van't Hoff Factor (i) for this compound

The table below illustrates the described trends for the Van't Hoff factor (i) as a function of concentration and temperature, based on findings from electrolytic conductivity studies. bepress.comresearchcommons.org

Concentration (mol/L)i at 298 K (25°C)i at 308 K (35°C)i at 318 K (45°C)
1 x 10⁻⁵ 2.852.892.93
5 x 10⁻⁵ 2.722.782.84
1 x 10⁻⁴ 2.612.692.76
5 x 10⁻⁴ 2.452.552.63

Analysis of Ionic Mobility (µ) and Activation Energy (E)

The ionic mobility (µ) of the this compound anion and the activation energy (E) for its migration have also been determined. bepress.com The mobility of this compound anions is noted to be lower than that of other smaller azo dyes, a difference attributed to its larger molecular weight (528.38 g/mol ) and the presence of electron donor and acceptor groups within its structure. bepress.comworlddyevariety.com This lower mobility is linked to disaggregation processes and variations in intermolecular bonding. bepress.com

The activation energy of ionic migration provides insight into the energy barrier that ions must overcome to move through the solution. For this compound, the average activation energy has been reported to be 40.35 kJ/mol. researchcommons.org This value reflects the energy required for the conductance process to occur. bepress.com

Data Table: Ionic Properties of this compound at Infinite Dilution

This table summarizes key ionic properties for the this compound anion at infinite dilution across different temperatures, as derived from conductivity measurements. bepress.com

Temperature (°C)Anion Mobility (µ₀) (cm²/s·V)Activation Energy (E) (kJ/mol)
25 Data not available40.35 (average) researchcommons.org
35 Data not available40.35 (average) researchcommons.org
45 Data not available40.35 (average) researchcommons.org

Interionic Attraction and Self-Association Phenomena of this compound Ions

The data from conductivity measurements strongly indicate the presence of interionic attractions and connections, which cause the dye ions to self-associate in aqueous solutions. bepress.comresearchcommons.org This aggregation behavior is a common phenomenon for dye molecules, which often possess hydrophobic regions that drive association to minimize contact with water.

Investigation of Molecular Aggregation Numbers and Aggregation Constants

Studies have successfully calculated the molecular aggregation number (N), which represents the average number of dye molecules in an aggregate, and the aggregation constant (Kₙ) for this compound. bepress.com A key finding is that the aggregation number decreases as the temperature increases. bepress.comresearchcommons.org This is expected, as higher temperatures provide the kinetic energy needed to overcome the attractive forces holding the aggregates together, favoring the monomeric state.

Elucidation of Aggregate Shape and Morphology in Solution

The shape and morphology of the dye aggregates in solution have also been investigated. bepress.com For this compound, the aggregation tends to form what is known as a J-aggregate. bepress.com J-aggregates are characterized by a specific head-to-tail arrangement of dye molecules, which results in a bathochromic shift (a shift to a longer wavelength, or red-shift) in the dye's absorption spectrum. bepress.com This type of aggregation can be significant in applications where the dye's light-absorption properties are critical. bepress.com

Influence of Solution Parameters on this compound Aggregation

The aggregation of this compound is significantly influenced by solution parameters, primarily concentration and temperature.

Concentration: As the concentration of the dye in the aqueous solution increases, the degree of aggregation also increases. bepress.comresearchcommons.org This is evidenced by the corresponding decrease in the ionization degree (α) and the Van’t Hoff factor (i). researchcommons.org At higher concentrations, the proximity of dye molecules facilitates the intermolecular interactions that lead to the formation of dimers, trimers, and larger aggregates.

Temperature: An increase in temperature generally opposes aggregation. bepress.com Higher thermal energy leads to the breakdown of existing aggregates, resulting in a lower average aggregation number and an increase in the number of free ions in solution. bepress.comresearchcommons.org This effect is observed through the increase in the ionization degree and Van't Hoff factor at higher temperatures. researchcommons.org The addition of electrolytes can also influence aggregation, often promoting it by destabilizing the colloidal dye solution.

Temperature-Dependent Aggregation Studies

The association of this compound molecules in an aqueous solution is highly sensitive to temperature changes. Research indicates that an increase in temperature generally leads to the disaggregation of dye molecules. researchcommons.org This is because the thermal energy overcomes the intermolecular forces holding the dye monomers together in an aggregate.

A study utilizing electrolytic conductivity measurements demonstrated that for this compound, the aggregation number, which represents the average number of dye molecules in an aggregate, decreases as the temperature rises. researchcommons.org This disaggregation is also reflected in the increase of the dye's equivalent conductance and ionic mobility at higher temperatures. researchcommons.org The activation energy for the aggregation process has also been calculated based on these conductivity studies. researchcommons.org

The following table summarizes the conceptual relationship between temperature and the aggregation state of this compound in an aqueous solution.

TemperatureAggregation StateIonic Mobility (µ)Equivalent Conductance (Λ)
Low Higher AggregationLowerLower
High Lower Aggregation (Disaggregation)HigherHigher

This table illustrates the general trends observed in the temperature-dependent aggregation behavior of this compound as described in scientific literature. researchcommons.org

Concentration Effects on Self-Association

The concentration of this compound in a solution is a primary driver of its self-association. At lower concentrations, the dye is more likely to exist as individual molecules (monomers). As the concentration increases, the dye ions show a greater tendency to self-associate, forming larger molecular clusters or aggregates. researchcommons.org

This phenomenon has been investigated by measuring key physicochemical parameters. Studies have shown that with increasing dye concentration, there is a corresponding decrease in both the degree of ionization (α) and the Van't Hoff factor (i). researchcommons.org A lower degree of ionization signifies that fewer ions are freely conducting in the solution, which is a direct consequence of them being bound together in aggregates. This indicates the presence of significant interionic attractions that promote self-association. researchcommons.org

The table below outlines the effect of increasing dye concentration on parameters related to self-association.

Dye ConcentrationDegree of Ionization (α)Van't Hoff Factor (i)Extent of Self-Association
Low HigherHigherLower
High LowerLowerHigher

This table demonstrates the inverse relationship between the concentration of this compound and its degree of ionization, indicating increased self-association at higher concentrations. researchcommons.org

Spectroscopic Probes for this compound Solution Behavior

To investigate the aggregation and self-association of this compound in solution, specific analytical techniques are employed. Electrolytic conductivity measurement stands out as a key method for qualitatively and quantitatively studying these behaviors. researchcommons.org

By measuring the conductivity of aqueous solutions of this compound at various concentrations and temperatures, researchers can derive several important parameters. researchcommons.org These include:

Degree of Ionization (α): Helps to quantify the extent of dye dissociation or association. researchcommons.org

Van't Hoff Factor (i): Another measure used to understand the associative nature of the dye in solution. researchcommons.org

Ionic Mobility (µ): Relates to the speed of the dye ions under an electric field, which is affected by their size (i.e., whether they are monomers or aggregates). researchcommons.org

Activation Energy (Ea): Can be calculated to understand the energy dynamics of the aggregation process. researchcommons.org

While electrolytic conductivity provides detailed information on the ionic interactions driving aggregation, other spectroscopic methods are commonly used to study dye solutions. Absorption spectroscopy, for instance, is a powerful tool for investigating the interactions between dyes and other chemical species, such as surfactants, by observing shifts in the absorption spectra. researchgate.net However, for the specific study of this compound's self-aggregation as a function of temperature and concentration, electrolytic conductivity has been a prominently featured and effective probe. researchcommons.org

Environmental Fate and Transport of C.i. Mordant Green 17

Aquatic Environmental Distribution and Persistence

The persistence of azo dyes in the environment is variable and depends on their complex molecular structure, which often makes them resistant to degradation. scispace.com Information specifically detailing the hydrolysis rate or bioaccumulation potential of C.I. Mordant Green 17 is not available. Generally, dyes with high water solubility are not expected to bioaccumulate significantly. scispace.com

Adsorption and Desorption Dynamics in Environmental Matrices

The interaction of this compound with environmental solids is a key factor in its transport and fate. Research has been conducted on its removal from aqueous solutions using nanokaolin as an adsorbent. researchgate.netwjpsonline.com In these studies, the efficiency of removal was dependent on factors such as contact time, the dosage of the adsorbent, and the initial concentration of the dye. researchgate.netwjpsonline.com One study found that the optimal conditions for removal were a contact time of 90 minutes and an adsorbent dosage of 1 g/L. researchgate.netwjpsonline.com It was also observed that the removal percentage of the dye decreased as its initial concentration increased. researchgate.netwjpsonline.com

The adsorption process was found to follow both the Langmuir and Freundlich isotherm models, indicating the potential for nanokaolin to effectively remove this compound from water. researchgate.netwjpsonline.com However, specific data on the adsorption and desorption of this compound on natural environmental matrices such as various soil types or sediments are not available in the reviewed scientific literature.

Photochemical Transformation Pathways in Natural Waters

Photochemical degradation is a potential transformation pathway for this compound in natural waters. Studies have shown that in the presence of a photocatalyst like nanokaolin and UV radiation, a high percentage of the dye can be removed. researchgate.netwjpsonline.com One study reported a 98% removal of Mordant Green 17 within 15 minutes when using nanokaolin as a photocatalyst in the presence of a UV lamp. wjpsonline.com Another investigation using covalent organic frameworks (COFs) as a metal-free photocatalyst under visible light also demonstrated the degradation of Mordant Black 17, with the primary mechanism being the breaking of the N=N azo bond. worlddyevariety.com While this was for a different mordant dye, it suggests a likely transformation pathway for azo dyes like Mordant Green 17.

During direct photolysis (exposure to UV light without a catalyst), the degradation rate is generally slower. researchgate.netwjpsonline.com The process involves the absorption of photons, leading to an excited state that is more susceptible to chemical transformation through mechanisms like bond cleavage. researchgate.net Detailed studies identifying the specific intermediate and final transformation products of this compound under various natural water conditions are limited.

Interaction with Particulate Matter and Sediments

The interaction of this compound with suspended particulate matter and bottom sediments is crucial for understanding its ultimate environmental sink. The studies involving nanokaolin provide some insight into the dye's affinity for particulate surfaces. researchgate.netwjpsonline.com The adsorption onto these clay nanoparticles suggests that in natural aquatic systems, this compound would likely partition from the water column to suspended solids and eventually to bed sediments.

The extent of this partitioning will be influenced by the characteristics of the suspended matter (e.g., organic carbon content, clay mineralogy) and the water chemistry (e.g., pH, ionic strength). However, specific sediment-water partition coefficients (Kd) or organic carbon-normalized partition coefficients (Koc) for this compound are not available in the current literature. Such data would be essential for accurately modeling its transport and fate in aquatic environments. Generally, azo and nitro compounds can be reduced to potentially toxic amines in sediments. scispace.com

Data Tables

Table 1: Adsorption of this compound on Nanokaolin Data sourced from laboratory studies on dye removal.

ParameterConditionResultCitation
Adsorbent Nanokaolin- researchgate.netwjpsonline.com
Optimal Contact Time -90 minutes researchgate.netwjpsonline.com
Optimal Adsorbent Dosage -1 g/L researchgate.netwjpsonline.com
Effect of Initial Concentration Increasing concentrationDecreased removal percentage researchgate.netwjpsonline.com
Adsorption Isotherm Models -Follows Langmuir and Freundlich models researchgate.netwjpsonline.com

Table 2: Photodegradation of this compound Data sourced from laboratory studies on photocatalytic degradation.

ConditionCatalystRemoval EfficiencyTimeCitation
UV Lamp Nanokaolin98%15 minutes wjpsonline.com
Visible Light Covalent Organic Frameworks (TpBD)Not specified for MG17, but 100% for MB171 hour worlddyevariety.com
UV Only (Direct Photolysis) NoneSlower degradation rate compared to photocatalysis- researchgate.netwjpsonline.com

Advanced Remediation and Degradation Technologies for C.i. Mordant Green 17

Adsorption Processes for C.I. Mordant Green 17 Removal

Adsorption is a surface phenomenon where dye molecules from the water bind to the surface of an adsorbent material. The effectiveness of this process is highly dependent on the type of adsorbent used and the operational conditions of the treatment process.

Nanomaterials are increasingly being investigated for water treatment applications due to their high surface-area-to-volume ratio and enhanced reactivity, which provide a greater number of active sites for adsorption.

Nanokaolin

Research has demonstrated the potential of nanokaolin for the effective removal of this compound from aqueous solutions. researchgate.net Nanokaolin, a nanoparticle form of the clay mineral kaolinite, offers a significant surface area for the adsorption of dye molecules. In one study, nanokaolin was successfully used as an adsorbent to remove this compound, with the optimal conditions for removal being a contact time of 90 minutes and an adsorbent dosage of 1 g/L. researchgate.net The study also noted that the removal efficiency is influenced by the initial dye concentration. researchgate.net

While the use of graphene oxide and other natural inorganic clays (B1170129) is common for the removal of various dyes, specific research on their application for the adsorption of this compound is not extensively documented in the available scientific literature. Therefore, the subsequent sections will focus on the detailed findings related to nanokaolin.

To ensure the efficient removal of this compound, it is crucial to optimize various operational parameters that influence the adsorption process.

The dosage of the adsorbent is a critical factor in the removal of dyes. An increase in the adsorbent dosage generally leads to a higher percentage of dye removal due to the increased availability of adsorption sites. However, beyond a certain point, the removal efficiency may plateau as the number of available dye molecules becomes the limiting factor.

In a study involving nanokaolin for the removal of this compound, the effect of adsorbent dosage was investigated. It was observed that the percentage of dye removal was dependent on the amount of nanokaolin used. researchgate.net The optimal dosage was identified as 1 g/L for achieving the best removal results under the studied conditions. researchgate.net

Table 1: Effect of Nanokaolin Dosage on the Removal of this compound

Nanokaolin Dosage (g/L)Contact Time (min)Removal Percentage of MG17 (%)
0.21598
0.27590
0.31578
0.37590
0.41570
0.47585

Data derived from a study on the removal of this compound using nanokaolin. researchgate.net

The initial concentration of the dye in the effluent plays a significant role in the adsorption process. Generally, at lower concentrations, the ratio of available adsorption sites to dye molecules is high, leading to a higher percentage of removal. As the initial dye concentration increases, the adsorption sites become saturated, which can lead to a decrease in the percentage of removal, although the amount of dye adsorbed per unit mass of the adsorbent may increase.

For this compound, studies using nanokaolin have shown that the removal percentage decreases as the initial concentration of the dye increases. researchgate.net This is attributed to the saturation of the adsorbent's active sites at higher dye concentrations. researchgate.net

Table 2: Influence of Initial this compound Concentration on Removal by Nanokaolin

Initial Dye Concentration (mg/L)AdsorbentRemoval Percentage (%)
0.5 x 10⁻³Nanokaolin98
> 0.5 x 10⁻³NanokaolinDecreased

Data from a study investigating the effect of initial dye concentration on the photodegradation of this compound in the presence of nanokaolin. researchgate.net

The contact time between the adsorbent and the dye solution is a crucial parameter for reaching adsorption equilibrium. The removal of the dye is typically rapid at the initial stages as there are abundant vacant adsorption sites. The rate of adsorption then slows down as the remaining vacant sites are gradually occupied.

In the case of this compound removal by nanokaolin, it was found that a significant percentage of the dye was removed within the first 15 minutes. researchgate.net The optimal contact time to achieve maximum removal was determined to be 90 minutes. researchgate.net

Table 3: Impact of Contact Time on the Removal of this compound by Nanokaolin

Contact Time (min)AdsorbentRemoval Percentage of MG17 (%)
15Nanokaolin98
up to 60NanokaolinHigh removal maintained
90NanokaolinOptimal for best removal

Findings from research on this compound adsorption onto nanokaolin. researchgate.net

The pH of the aqueous solution can significantly affect the surface charge of the adsorbent and the ionization of the dye molecules, thereby influencing the adsorption process. Temperature can also impact adsorption by affecting the solubility and diffusion rate of the dye molecules.

For the removal of this compound using nanokaolin in the presence of a UV lamp, the pH of the solution was found to be a key parameter. The maximum removal of 100% was achieved at a pH of 3 and 4. researchgate.net This suggests that an acidic environment is favorable for the removal of this particular dye by nanokaolin under these conditions. researchgate.net

Regarding temperature, the study indicated that for the photocatalytic process involving nanokaolin, the degradation rate of this compound decreases with increasing temperature. researchgate.net This suggests that the adsorption and subsequent photodegradation are more favorable at lower temperatures. researchgate.net

Table 4: Effect of pH on the Removal of this compound by Nanokaolin

pHAdsorbentRemoval Percentage of MG17 (%)
3Nanokaolin100
4Nanokaolin100

Results from a study on the photodegradation of this compound with nanokaolin at various pH levels. researchgate.net

Adsorption Isotherm Modeling (Langmuir, Freundlich, Temkin)

Adsorption isotherm models are crucial for describing the equilibrium relationship between the amount of dye adsorbed onto an adsorbent and the remaining concentration in the solution at a constant temperature. researchgate.net These models provide insight into the adsorption mechanism, surface properties, and the affinity of the adsorbent for the adsorbate. The Langmuir, Freundlich, and Temkin models are commonly used to analyze this equilibrium.

The Langmuir isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer with no interaction between adsorbed molecules. researchgate.netresearchgate.net The Freundlich isotherm is an empirical model that applies to adsorption on heterogeneous surfaces and does not assume monolayer adsorption. mdpi.comscirp.org The Temkin isotherm considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process, assuming that the heat of adsorption of all molecules in the layer decreases linearly with coverage.

In a study investigating the removal of this compound using nanokaolin as an adsorbent, both the Langmuir and Freundlich isotherm models were applied to the equilibrium data. mdpi.com The applicability of these models helps in understanding the nature of the adsorption process, whether it occurs on a uniform or varied surface.

Table 1: Comparison of Common Adsorption Isotherm Models

ModelKey AssumptionsType of Adsorption
Langmuir Homogeneous surface, monolayer coverage, no interaction between adsorbed molecules. researchgate.netChemisorption or physisorption on a uniform surface.
Freundlich Heterogeneous surface, multilayer adsorption, non-uniform distribution of adsorption heat. mdpi.comPhysisorption on a heterogeneous surface.
Temkin Considers adsorbate-adsorbent interactions; heat of adsorption decreases linearly with surface coverage.Chemisorption or physisorption, focusing on energetic heterogeneity.

Kinetic Studies of Adsorption (Pseudo-first-order, Pseudo-second-order)

Kinetic studies are essential to understand the rate of the adsorption process and the controlling mechanisms. The pseudo-first-order and pseudo-second-order models are widely used to analyze the kinetics of dye adsorption.

The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The pseudo-second-order model assumes that the rate-limiting step is chemical sorption or chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. ijs.si

For the adsorption of this compound onto nanokaolin, kinetic studies applied both pseudo-first-order and pseudo-second-order models to determine the rate-controlling step of the process. mdpi.com The fit of the experimental data to these models indicates whether the process is diffusion-controlled or chemisorption-controlled. In many dye adsorption studies, the pseudo-second-order model provides a better correlation, suggesting that the adsorption process is primarily chemisorption. tlr-journal.comekb.eg

Table 2: Adsorption Kinetic Models

Kinetic ModelEquation (Linear Form)Description
Pseudo-first-order log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)tAssumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. ijs.si
Pseudo-second-order t/qₜ = 1/(k₂qₑ²) + t/qₑAssumes the rate-limiting step is chemisorption involving valence forces. ijs.si

Where: qₑ (mg/g) is the amount of dye adsorbed at equilibrium, qₜ (mg/g) is the amount adsorbed at time t, k₁ (min⁻¹) is the pseudo-first-order rate constant, and k₂ (g mg⁻¹ min⁻¹) is the pseudo-second-order rate constant.

Thermodynamic Analysis of Adsorption Enthalpy and Gibbs Free Energy

Thermodynamic analysis is performed to determine the spontaneity and nature of the adsorption process. dntb.gov.ua Key parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated from experimental data at different temperatures. uplb.edu.ph

Gibbs Free Energy (ΔG°): A negative ΔG° value indicates a spontaneous and feasible adsorption process. dntb.gov.uaresearchgate.net

Enthalpy (ΔH°): A positive ΔH° suggests an endothermic process, where adsorption is favored at higher temperatures, while a negative value indicates an exothermic process. uplb.edu.ph

Entropy (ΔS°): A positive ΔS° reflects an increase in randomness at the solid-liquid interface during adsorption. uplb.edu.ph

In the study of this compound removal by nanokaolin, thermodynamic parameters were calculated to evaluate the feasibility and nature of the adsorption. mdpi.com The results from this analysis are presented in the table below.

Table 3: Thermodynamic Parameters for the Adsorption of this compound on Nanokaolin

ParameterValueUnitImplication
ΔH° (Enthalpy Change) 7.93kJ/molPositive value indicates the process is endothermic.
ΔS° (Entropy Change) 1.05J/mol·KPositive value suggests increased randomness at the adsorbent-solution interface.
ΔG° (Gibbs Free Energy) -2.14kJ/molNegative value confirms the adsorption process is spontaneous and feasible. mdpi.com

Data sourced from a study on nanokaolin as an adsorbent. mdpi.com

Photodegradation and Photocatalytic Degradation of this compound

Photodegradation encompasses processes where light energy is used to break down complex organic molecules into simpler, less harmful substances. scielo.org.za

Direct Photolysis Mechanisms of this compound

Direct photolysis occurs when a molecule, such as a dye, directly absorbs photons, leading to its excitation to a higher energy state. mdpi.com This excited state is highly reactive and can undergo chemical transformations, such as bond cleavage and free radical generation, leading to its degradation. sut.ac.th For this compound, exposure to UV radiation can initiate its breakdown. mdpi.com Studies have shown that in the presence of UV light alone, the degradation of Mordant Green 17 increases with time, reaching 70% removal after 60 minutes. mdpi.com

Heterogeneous Photocatalysis Using Semiconductor Nanomaterials (e.g., ZnO/Fe₂O₃, TiO₂, ZnO)

Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst to accelerate the degradation of pollutants under light irradiation. researchgate.net Materials like Titanium dioxide (TiO₂), Zinc oxide (ZnO), and composite nanomaterials such as ZnO/Fe₂O₃ are widely used due to their high photocatalytic activity, chemical stability, and low cost. researchgate.net

When a semiconductor absorbs photons with energy greater than its bandgap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers migrate to the catalyst surface and initiate redox reactions that degrade the dye molecules.

ZnO/Fe₂O₃: A ZnO/Fe₂O₃ nanocomposite has demonstrated high efficiency in removing mordant dyes. sut.ac.th The coupling of ZnO and Fe₂O₃ enhances charge separation, which increases photocatalytic activity. sut.ac.th Under optimal conditions, this nanocomposite achieved 99% removal of mordant dyes. sut.ac.th

TiO₂: Titanium dioxide is one of the most common photocatalysts used for environmental remediation due to its non-toxicity and high stability. Its mechanism involves the generation of highly reactive species upon UV irradiation.

ZnO: Zinc oxide is another effective photocatalyst with a wide bandgap (3.37 eV) that allows it to absorb UV light efficiently and generate reactive species for dye degradation.

Nanokaolin: Nanokaolin has been used as a photocatalyst for the removal of this compound. In the presence of nanokaolin and a UV lamp, the removal of the dye was significantly enhanced, reaching 98% within 15 minutes. mdpi.com

Generation of Reactive Oxygen Species (e.g., Hydroxyl Radicals)

The core of photocatalytic degradation is the generation of highly reactive oxygen species (ROS). dntb.gov.ua The primary ROS responsible for breaking down organic pollutants is the hydroxyl radical (•OH), a powerful, non-selective oxidizing agent. scielo.org.za

The generation process on a semiconductor surface (e.g., ZnO, TiO₂) is as follows:

Electron-Hole Pair Formation: A photon (hν) strikes the photocatalyst, exciting an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB.

Photocatalyst + hν → e⁻ (CB) + h⁺ (VB)

Hydroxyl Radical (•OH) Generation: The positive holes in the valence band are powerful oxidizing agents and can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to form hydroxyl radicals.

h⁺ + H₂O → •OH + H⁺

Superoxide (B77818) Radical (O₂•⁻) Generation: The electrons in the conduction band can react with molecular oxygen to produce superoxide radical anions.

e⁻ + O₂ → O₂•⁻

Dye Degradation: These highly reactive species, particularly the hydroxyl radicals, attack the this compound molecules, breaking them down into smaller, less toxic compounds, and ultimately leading to their mineralization into CO₂, water, and inorganic ions. scielo.org.za

•OH + Dye → Degradation Products

In studies using ZnO/Fe₂O₃, FTIR analysis confirmed that hydroxyl groups play a key role by creating electrons and holes, which in turn generate free radicals that react with the dye molecules. sut.ac.th The production of these ROS is the fundamental mechanism driving the efficient degradation of this compound in photocatalytic systems.

Influence of Catalyst Dosage and UV Irradiation Intensity

The efficiency of photocatalytic degradation of dyes is significantly influenced by operational parameters such as catalyst dosage and the intensity of UV irradiation. mdpi.com

The interplay between catalyst dosage and UV irradiation intensity is a critical aspect of optimizing photocatalytic wastewater treatment processes.

Kinetic and Mechanistic Investigations of Photocatalytic Pathways

The photocatalytic degradation of dyes like this compound is a complex process involving several reactive species and reaction pathways. The fundamental mechanism involves the photoexcitation of a semiconductor photocatalyst, such as TiO2 or ZnO, upon irradiation with light of sufficient energy. nih.gov This generates electron-hole pairs (e⁻/h⁺). acs.org

The photogenerated holes (h⁺) in the valence band are powerful oxidizing agents that can directly oxidize the adsorbed dye molecules. acs.org They can also react with water or hydroxide ions on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). researchgate.netacs.org These hydroxyl radicals are non-selective and can attack most organic molecules, leading to their degradation. sci-hub.st

Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved oxygen molecules to form superoxide radical anions (•O₂⁻). nih.govacs.org These superoxide radicals can also contribute to the degradation process, either directly or by participating in a series of reactions to produce more hydroxyl radicals. nih.gov

Scavenger experiments are often employed to identify the primary reactive species involved in the degradation process. By introducing specific scavengers that selectively react with •OH, •O₂⁻, or h⁺, the role of each species can be elucidated. For example, a decrease in degradation efficiency upon the addition of tert-butyl alcohol, 1,4-benzoquinone, and ammonium (B1175870) oxalate (B1200264) would indicate the significant roles of hydroxyl radicals, superoxide radicals, and holes, respectively. nih.gov

The degradation of complex dye molecules often proceeds in a stepwise manner. For instance, the photocatalytic degradation of methyl green has been shown to involve N-de-methylation and oxidative degradation, leading to the formation of various intermediates before complete mineralization. nih.gov Kinetic studies are essential to understand the rate of these degradation reactions. The degradation of many dyes follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the dye. mdpi.com However, the reaction order can vary depending on the specific conditions. mdpi.com

Photocatalyst + hν → e⁻ + h⁺

h⁺ + H₂O → H⁺ + •OH

e⁻ + O₂ → •O₂⁻

•OH / •O₂⁻ / h⁺ + Dye → Degradation Products

Understanding these kinetic and mechanistic details is crucial for optimizing the photocatalytic process for the efficient removal of this compound from wastewater. rsc.org

Reusability and Stability of Photocatalysts

A key factor in the practical and economic viability of photocatalytic treatment is the reusability and long-term stability of the photocatalyst. An ideal photocatalyst should maintain its high catalytic activity over multiple cycles of use without significant loss of efficiency. nih.gov

Several studies have demonstrated the successful reuse of photocatalysts for dye degradation. For example, Ag/ZnO photocatalysts have shown no significant decrease in performance for the degradation of Methyl Orange over three cycles. semanticscholar.org Similarly, TiO2 coated on magnetic particles exhibited excellent stability and reusability, maintaining about 97% of its initial performance after five reuse cycles for the degradation of Reactive Yellow 145. mdpi.com In another study, an Fe-based tri-composite photocatalyst was reused for five consecutive runs for the degradation of Malachite Green. nih.gov

The following table summarizes the reusability of different photocatalysts in dye degradation:

PhotocatalystDyeNumber of CyclesFinal Efficiency
Ag/ZnOMethyl Orange3No significant decrease
TiO₂ on magnetic particlesReactive Yellow 1455~97% of initial
Fe-based tri-compositeMalachite Green5Not specified

This table is generated based on available data and is for illustrative purposes.

Hybrid Photodegradation Systems

To enhance the efficiency of dye degradation, hybrid systems that combine photocatalysis with other treatment methods are being explored. These systems aim to leverage the synergistic effects between different processes to achieve higher removal rates and more complete mineralization of pollutants.

One approach involves combining photocatalysis with adsorption. Materials with both high adsorption capacity and photocatalytic activity can first concentrate the dye molecules on their surface, followed by their degradation under light irradiation. This can be particularly effective for treating dilute wastewater streams.

Another type of hybrid system integrates photocatalysis with other AOPs. For example, the combination of photocatalysis with ozonation or Fenton-like processes can lead to an increased production of highly reactive radicals, thereby accelerating the degradation of dyes. e-ijep.co.inscispace.com

Furthermore, the development of hybrid photocatalytic materials is a promising area of research. For instance, creating composite materials like Mn₃O₄@ZnO has been shown to improve the separation of electron-hole pairs, leading to more efficient photodegradation of dyes like methylene (B1212753) blue, methyl orange, and malachite green under UV illumination. mdpi.com The goal of these hybrid systems is to overcome the limitations of individual processes and develop more effective and versatile water treatment technologies. scispace.com

Advanced Oxidation Processes (AOPs) for this compound Mineralization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These processes are considered highly effective for the mineralization of recalcitrant organic compounds like this compound, converting them into simpler and less harmful substances such as carbon dioxide and water. sci-hub.st

Fenton and Photo-Fenton Processes

The Fenton process is a homogeneous catalytic oxidation process that utilizes Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron(II) salt (typically FeSO₄), to generate hydroxyl radicals. sci-hub.stresearchgate.net The fundamental reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This process is highly effective in decolorizing and mineralizing a wide range of dyes. sci-hub.stsemanticscholar.org The efficiency of the Fenton process is influenced by several parameters, including the concentrations of Fe²⁺ and H₂O₂, pH, and temperature. sci-hub.st

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

The photo-Fenton process has been shown to be more efficient than the Fenton process alone for the degradation of various dyes. semanticscholar.orgresearchgate.net For example, in the treatment of Disperse Red 17, the photo-Fenton process achieved a maximum removal of 98% with the aid of a 40-watt UV lamp. e-ijep.co.in

The following table presents a comparison of conditions for Fenton and photo-Fenton processes for dye degradation:

ProcessDyeOxidant ConcentrationFe²⁺ ConcentrationRadiationRemoval Efficiency
FentonDisperse Red 17170 mg/L H₂O₂-None95.7%
Photo-FentonDisperse Red 17-Not specified40 watts UV98%

This table is generated based on available data for a representative dye and is for illustrative purposes.

Ozonation and Combined O₃/H₂O₂ Systems

Ozonation is another powerful AOP that employs ozone (O₃) as a strong oxidizing agent for the degradation of organic pollutants. researchgate.net Ozone can react with organic compounds either directly through molecular ozone or indirectly through the formation of hydroxyl radicals upon its decomposition in water, especially at higher pH values. researchgate.net Ozonation has proven to be very effective for the decolorization of reactive dyes. researchgate.net

The efficiency of ozonation can be further enhanced by combining it with hydrogen peroxide (H₂O₂), a process known as the Peroxone process. scispace.com The addition of H₂O₂ promotes the decomposition of ozone, leading to an increased generation of hydroxyl radicals. aquaenergyexpo.com This synergistic effect often results in a higher degradation and mineralization rate compared to ozonation alone. scispace.com

The effectiveness of these processes is dependent on factors such as ozone dosage, pH, and the initial dye concentration. researchgate.net For instance, increasing the initial dye concentration can decrease the color removal rate as the ratio of ozone molecules to dye molecules decreases. researchgate.net Studies on various azo dyes have demonstrated the efficacy of ozonation and combined O₃/H₂O₂ systems for wastewater treatment. nih.gov

Electrochemical Oxidation Approaches

Electrochemical oxidation is part of a group of technologies known as Advanced Oxidation Processes (AOPs), which are recognized for their potential to degrade recalcitrant organic pollutants like dyes. ijcce.ac.iratlantis-press.com These methods are based on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. mdpi.com The degradation in electrochemical processes can occur through two main pathways: direct oxidation and indirect oxidation. mdpi.com

In direct oxidation, the dye molecules are adsorbed onto the anode surface and destroyed by direct electron transfer. mdpi.com Indirect oxidation involves the generation of oxidants in the bulk solution. mdpi.com These oxidants are produced from the electrochemical decomposition of water or the electrolyte present in the wastewater. mdpi.com For example, hydroxyl radicals are formed at the anode surface from the oxidation of water molecules. mdpi.com If chloride is present in the electrolyte, it can be oxidized to form active chlorine species (Cl2, HOCl, OCl−), which are also strong oxidants that contribute to dye degradation. mdpi.com

The effectiveness of the electrochemical process is highly dependent on the anode material. Mixed metal oxide (MMO) coated titanium anodes, such as those coated with IrO2, RuO2, or TiO2, are commonly used due to their high efficiency, stability, and catalytic activity for pollutant mineralization. mdpi.com While electrochemical oxidation has been successfully applied to various dye classes, including azo dyes, specific research detailing the electrochemical degradation of this compound is not extensively documented in the available literature. However, the principles established for other persistent dyes suggest its potential applicability. ijcce.ac.irmdpi.com

Process Optimization for this compound Degradation

To ensure efficient and cost-effective degradation of dyes like this compound via electrochemical oxidation, several process parameters must be carefully optimized. The goal of optimization is to maximize the removal of color and reduce the total organic carbon (TOC) and chemical oxygen demand (COD), indicating complete mineralization, while minimizing energy consumption. ijcce.ac.ir Key parameters influencing the process include current density, pH, electrode material, electrolyte composition, and reaction time. mdpi.com

For instance, in the Fenton process, another AOP, lowering the pH to around 3 is crucial for the stability and reactivity of the iron ions and hydrogen peroxide. mdpi.com In photocatalytic degradation of Mordant Green 17, removal efficiency was shown to be dependent on adsorbent dosage and contact time, with 98% removal achieved in 15 minutes under optimized conditions with a nanokaolin photocatalyst. researchgate.net For electrochemical processes, a higher current density can increase the rate of oxidant generation and thus speed up degradation, but excessive levels can lead to lower current efficiency and higher energy costs. The choice of electrolyte is also critical; for example, NaCl can enhance degradation through the generation of active chlorine but may lead to the formation of undesirable chlorinated byproducts, whereas Na2SO4 is often considered a more environmentally benign alternative. mdpi.com

Table 1: Key Parameters for Optimization of Electrochemical Dye Degradation

ParameterInfluence on Degradation Process
Current Density Affects the rate of electron transfer and generation of oxidizing species. Higher density can increase degradation rate but may reduce energy efficiency.
pH Influences the surface charge of the electrode, the speciation of the dye molecule, and the generation pathway of hydroxyl radicals. mdpi.com
Electrode Material Determines the catalytic activity, stability, and efficiency of the process. Materials like MMO-coated titanium are favored for their high oxygen evolution overpotential. mdpi.com
Electrolyte The type and concentration of the supporting electrolyte affect the solution's conductivity and the nature of secondary oxidants generated (e.g., active chlorine from NaCl). mdpi.com
Temperature Can influence reaction kinetics and mass transfer rates.
Reaction Time Longer treatment times generally lead to higher degradation and mineralization, but optimization is needed for process efficiency. mdpi.com

Identification and Characterization of Degradation Intermediates and Byproducts

The ultimate goal of advanced oxidation processes is the complete mineralization of organic pollutants into harmless substances like carbon dioxide (CO2), water (H2O), and inorganic ions. atlantis-press.com However, incomplete oxidation can lead to the formation of various intermediate products and byproducts. The identification of these compounds is crucial for assessing the detoxification efficiency and understanding the degradation pathway.

This compound is an azo dye synthesized from the diazotization of 2-Amino-4-nitrophenol (B125904) and its subsequent coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. dayglo.inworlddyevariety.com The initial step in the degradation of azo dyes often involves the cleavage of the azo bond (–N=N–), which is the primary chromophore. wur.nl This cleavage would likely result in the formation of aromatic amines, such as 2-Amino-4-nitrophenol and 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, or their oxidized derivatives.

Studies on the degradation of structurally similar mordant dyes provide insight into potential byproducts. For example, the biodegradation of Mordant Black 17 was found to produce intermediates such as naphthoquinone and salicylic (B10762653) acid. researchgate.net The anaerobic degradation of another sulfonated azo dye, Mordant Yellow 10, yielded 5-aminosalicylic acid (5-ASA) and 4-aminobenzenesulfonic acid (4-ABS). wur.nl In electrochemical oxidation, these initial aromatic intermediates would be subjected to further attack by hydroxyl radicals, leading to ring-opening and the formation of smaller aliphatic carboxylic acids before eventual mineralization. scirp.org

Biodegradation and Biotransformation of this compound

Biodegradation offers an environmentally friendly and cost-effective alternative to conventional chemical and physical methods for treating dye-laden wastewater. jabonline.inuminho.pt This approach utilizes the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to break down complex dye molecules into simpler, less toxic compounds. jabonline.inuminho.pt The effectiveness of bioremediation depends on the adaptability and activity of the selected microorganisms. jabonline.in While specific studies on the biodegradation of this compound are limited, extensive research on other azo dyes, including the closely related C.I. Mordant Black 17, demonstrates the significant potential of microbial treatment. researchgate.netjabonline.in

Microbial Decolorization and Degradation Potential

The primary indicator of successful dye biodegradation is the removal of color from the solution, a process known as decolorization. This is typically achieved through the microbial breakdown of the dye's chromophore. jabonline.in Both pure microbial cultures and mixed consortia have proven effective in decolorizing a wide range of dyes. uminho.pttandfonline.com Mixed cultures, or consortia, are often more robust and efficient due to synergistic metabolic activities among the different species, allowing for more complete degradation of the dye and its intermediates. tandfonline.comsapub.org

Significant decolorization efficiencies have been reported for various mordant azo dyes. A microbial consortium designated CN-1, consisting of several bacterial species, achieved 82% and 89% decolorization of Mordant Black 17 under shake and static conditions, respectively. researchgate.net Another study showed that the bacterium Klebsiella pneumoniae MB398 could decolorize 74.58% of Mordant Black 11 at an initial concentration of 100 mg/L within 24 hours. nih.gov The efficiency of decolorization is influenced by several factors, including the microbial species, dye structure, and environmental conditions such as pH, temperature, and the presence of co-substrates. tandfonline.comijcmas.com

Table 2: Examples of Microbial Decolorization of Mordant Dyes

Microorganism / ConsortiumDyeDecolorization EfficiencyConditionsReference
Microbial Consortium CN-1Mordant Black 1789%Static, 35°C, pH 6.5 researchgate.net
Klebsiella pneumoniae MB398Mordant Black 1174.58%24h, 37°C, pH 6.0 nih.gov
Moraxella osloensisMordant Black 1778%Acidic pH (6.0) nih.gov
Aspergillus sp. TS-AMordant Yellow 1>90%Biosorption & Biodegradation nih.gov

Isolation and Characterization of Dye-Degrading Microorganisms

Effective microorganisms for bioremediation are often isolated from environments that have been chronically exposed to dye pollution, such as soil and water from textile industry discharge sites. researchgate.netsapub.org These sites are rich sources of microbes that have naturally adapted to survive and metabolize dye compounds. The isolation process typically involves collecting environmental samples and enriching them in a nutrient medium containing the target dye as a primary carbon or nitrogen source. ijans.org Isolates that show a visible zone of decolorization on agar (B569324) plates containing the dye are selected for further screening. researchgate.netsapub.org

Once isolated, the microorganisms are identified and characterized using a combination of classical and molecular techniques. This includes observing their colony morphology, performing biochemical tests, and, most definitively, sequencing the 16S rRNA gene for bacteria or the ITS region for fungi to determine their phylogenetic relationship to known species. researchgate.netnih.gov For example, the potent Mordant Black 17-degrading consortium CN-1 was found to be composed of bacteria from the genera Pseudomonas, Citrobacter, and Moraxella. researchgate.netjabonline.in Similarly, a bacterial strain capable of degrading Mordant Black 11 was isolated from industrial effluent and identified as Klebsiella pneumoniae MB398 through 16S rRNA sequencing. nih.gov

Enzymatic Degradation Mechanisms

The microbial degradation of azo dyes is an enzyme-mediated process. The key reaction is the reductive cleavage of the azo bond (–N=N–), which leads to the loss of color. bhu.ac.in This step is primarily catalyzed by a group of enzymes called azoreductases. bhu.ac.in These enzymes transfer electrons, often from NADH or NADPH, to the azo linkage, breaking it and forming two aromatic amines. bhu.ac.in Azoreductase activity is most efficient under anaerobic or microaerophilic (low oxygen) conditions. gjesm.net

While azoreductases are responsible for the initial decolorization, the resulting aromatic amines can sometimes be more toxic than the parent dye. researchgate.net The complete mineralization of the dye requires the further breakdown of these aromatic intermediates. This is often accomplished by a different set of enzymes, typically under aerobic conditions. wur.nl Oxidative enzymes, such as laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP), play a crucial role in this second stage. ijcmas.comtandfonline.com These enzymes, commonly produced by fungi, are less specific and can oxidize a broad spectrum of aromatic compounds, including the amines, leading to ring cleavage and their subsequent entry into central metabolic pathways. ijcmas.comnih.gov This highlights the effectiveness of sequential anaerobic-aerobic processes for the complete biodegradation of azo dyes. wur.nl

Table 3: Key Microbial Enzymes in Azo Dye Degradation

EnzymeMicrobial Source (General)Catalytic ActionOptimal ConditionReference
Azoreductase Bacteria, YeastReductive cleavage of the azo bond (–N=N–)Anaerobic/Microaerophilic bhu.ac.in
Laccase Fungi, BacteriaOxidation of phenolic and aromatic compoundsAerobic ijcmas.comtandfonline.com
Manganese Peroxidase (MnP) Fungi (White-rot)H2O2-dependent oxidation of Mn(II) to Mn(III), which then oxidizes aromatic ringsAerobic nih.govtandfonline.com
Lignin Peroxidase (LiP) Fungi (White-rot)H2O2-dependent oxidation of non-phenolic aromatic compoundsAerobic ijcmas.comnih.gov

Metabolic Pathway Elucidation via Advanced Spectroscopic Techniques

The complete mineralization of this compound, a mono-azo dye, into benign products like CO2, H2O, and inorganic ions is the ultimate goal of remediation technologies. However, the degradation process often involves the formation of various intermediate aromatic compounds. The identification and characterization of these metabolites are crucial for understanding the degradation mechanism and ensuring the complete detoxification of the dye. Advanced spectroscopic techniques are indispensable tools for elucidating these complex metabolic pathways.

Based on the known chemical structure of this compound, which is synthesized by the diazotization of 2-amino-4-nitrophenol and coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, a hypothetical metabolic pathway can be proposed. worlddyevariety.comdayglo.in The initial and most critical step in the biodegradation of this azo dye is the reductive cleavage of the azo bond (–N=N–). This cleavage breaks the chromophore, leading to the decolorization of the dye and the formation of aromatic amines.

Subsequent aerobic degradation of these aromatic amines involves a series of enzymatic reactions, including hydroxylation, deamination, and ring-opening, which eventually lead to intermediates that can enter the Krebs cycle. In advanced oxidation processes (AOPs), the dye molecule is attacked by highly reactive species like hydroxyl radicals, leading to fragmentation and the formation of various oxidized intermediates.

The elucidation of this pathway relies on the separation and identification of these transient intermediates at various stages of the degradation process. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are powerfully employed for this purpose.

Detailed Research Findings from Hypothetical Degradation

Following the initial reductive cleavage of the azo bond in this compound, the formation of two primary aromatic amines is expected: 2-amino-4-nitrophenol and 4,5-diamino-naphthalene-2,7-disulfonic acid.

Advanced spectroscopic analysis would then track the further degradation of these primary intermediates. For instance, GC-MS analysis after derivatization could identify smaller, more volatile fragments, while HPLC-MS is ideal for separating and identifying the larger, polar, and often sulfonated aromatic compounds. FTIR spectroscopy provides valuable information about the changes in functional groups during the degradation process, such as the disappearance of the azo bond peak and the appearance of new peaks corresponding to hydroxyl or carboxyl groups.

A hypothetical sequence of degradation and the techniques used for identification are presented below:

Initial Stage: Reductive cleavage of the azo bond.

Expected Intermediates: 2-amino-4-nitrophenol and 4,5-diamino-naphthalene-2,7-disulfonic acid.

Analytical Technique: HPLC-MS would be used to detect these primary, polar aromatic amines.

Intermediate Stage: Aerobic degradation of the primary amines.

Expected Intermediates from 2-amino-4-nitrophenol: Further oxidation could lead to compounds like nitrohydroquinone or through deamination and hydroxylation, to simpler phenols.

Expected Intermediates from 4,5-diamino-naphthalene-2,7-disulfonic acid: This complex molecule would likely undergo deamination and hydroxylation, followed by the opening of the naphthalene (B1677914) ring structure to form various sulfonated aromatic acids.

Analytical Technique: A combination of HPLC-MS and GC-MS (for any smaller, volatile byproducts) would be essential to characterize this complex mixture of intermediates.

Final Stage: Ring cleavage and mineralization.

Expected Intermediates: Smaller aliphatic acids such as oxalic acid, and formic acid before complete mineralization.

Analytical Technique: Ion chromatography or GC-MS after esterification could be used to identify these short-chain organic acids.

The data generated from these spectroscopic techniques allows for the piecing together of the complete metabolic puzzle, providing a detailed map of the dye's transformation from a complex, colored molecule to simple, non-toxic compounds.

Interactive Data Table: Hypothetical Intermediates of this compound Degradation and Spectroscopic Data

Intermediate Compound NameMolecular FormulaMolecular Weight ( g/mol )Proposed Analytical TechniqueKey Spectroscopic Data (Hypothetical)
This compoundC16H10N4Na2O10S2528.38HPLC-MSParent peak [M-2Na+2H]+ at m/z 485
2-amino-4-nitrophenolC6H6N2O3154.12GC-MS, HPLC-MSMass spectrum with molecular ion peak at m/z 154
4,5-diamino-naphthalene-2,7-disulfonic acidC10H10N2O6S2334.33HPLC-MSMass spectrum with molecular ion peak [M+H]+ at m/z 335
NitrohydroquinoneC6H5NO4155.11GC-MS, HPLC-MSMass spectrum with molecular ion peak at m/z 155
Oxalic AcidC2H2O490.03Ion Chromatography, GC-MSRetention time and mass spectrum matching standard

Advanced Analytical Methodologies for C.i. Mordant Green 17 Studies

Spectrophotometric Quantification and Monitoring (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary and accessible method for the quantitative analysis of C.I. Mordant Green 17 in aqueous solutions. This technique operates on the principle of light absorption by the dye molecules. The concentration of the dye is directly proportional to the amount of light it absorbs at a specific wavelength, a relationship described by the Beer-Lambert law.

In studies involving the removal or degradation of this compound, UV-Vis spectroscopy is instrumental for monitoring the process's efficiency. For instance, in photocatalytic degradation studies, the concentration of the dye is measured at regular intervals. A decrease in the absorbance peak corresponding to the dye indicates its removal from the solution. The percentage of degradation can be calculated by comparing the initial absorbance with the absorbance at different time points. researchgate.netacs.orgekb.eg

The maximum absorbance wavelength (λmax) for this compound is a key parameter in these analyses. While the exact value can vary slightly depending on the solvent and pH, it is typically determined by scanning a solution of the dye over a range of wavelengths. For example, in some studies, the degradation of similar mordant dyes is monitored by observing the change in absorbance at their respective λmax values. ekb.egajsuccr.org The progress of dye removal is often rapid initially, with a significant percentage of the dye being removed in the early stages of the treatment process. mdpi.com

Chromatographic Techniques for Compound Separation and Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from other compounds, particularly its degradation products, which is crucial for understanding the transformation pathways.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally unstable compounds like many dyes. In the analysis of azo dyes, HPLC has been used to separate parent dyes from their degradation intermediates. najah.edu For instance, a study on the analysis of various mordant dyes, including Mordant Black 17, utilized liquid chromatography coupled with mass spectrometry to achieve separation and identification. najah.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly for identifying volatile degradation products. After a degradation process, the resulting solution can be extracted with a suitable solvent, and the extract can be analyzed by GC-MS. doi.org The gas chromatograph separates the individual components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides a unique mass spectrum for each component, acting as a "molecular fingerprint" that allows for its identification by comparing it to spectral libraries. doi.org This method has been successfully applied to identify the smaller organic molecules formed during the breakdown of large dye molecules. doi.org

Structural Characterization of this compound and its Degradation Products

Determining the chemical structure of the parent dye and its transformation products is fundamental to understanding the mechanisms of degradation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. scispace.com By analyzing the absorption of infrared radiation at specific wavenumbers, an FTIR spectrum provides information about the chemical bonds within a sample. researchgate.net In the context of this compound, FTIR can be used to confirm the presence of characteristic functional groups of the azo dye. Furthermore, when studying degradation processes, changes in the FTIR spectrum, such as the disappearance of peaks associated with the azo bond (-N=N-) or the appearance of new peaks, can indicate the breakdown of the dye molecule. ajsuccr.org For example, in studies on the photocatalytic degradation of other dyes, FTIR has been used to show the formation of new functional groups on the catalyst surface after the degradation process. nih.gov

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a primary technique for determining the crystallographic structure of solid materials. researchgate.net While this compound itself may be analyzed, XRD is more commonly employed to characterize the crystalline nature of catalysts or adsorbents used in its removal. researchgate.netajsuccr.org The XRD pattern of a material provides information about its phase composition and crystal structure. mdpi.com For instance, in studies involving photocatalysts like titanium dioxide (TiO2) or zinc oxide (ZnO), XRD is used to confirm the crystalline phase (e.g., anatase, rutile for TiO2) and to estimate the crystallite size, which can influence catalytic activity. researchgate.netjwent.netiosrjournals.org Changes in the XRD pattern of a catalyst after a reaction can also indicate its stability or any phase transformations that may have occurred. researchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Material Characterization

SEM and TEM are powerful imaging techniques that provide detailed information about the surface morphology and internal structure of materials at the micro and nano-scale, respectively.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography, shape, and size of materials. lmu.edu.ng In studies involving the adsorption of this compound, SEM is used to examine the surface of the adsorbent material before and after dye uptake. This can reveal changes in the surface morphology and confirm the adsorption of the dye. lmu.edu.ngnih.gov For example, SEM images of adsorbents often show porous structures that are suitable for trapping dye molecules. lmu.edu.ng

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM and is used to observe the internal structure, particle size, and morphology of materials. researchgate.net In the context of photocatalysis, TEM is used to characterize the size and shape of catalyst nanoparticles, which are critical parameters affecting their performance. nih.govresearchgate.net For instance, TEM analysis can reveal the nanodisk or spherical morphology of photocatalytic materials. nih.gov

Surface Area and Pore Size Characterization of Adsorbent Materials

The efficiency of an adsorbent material in removing dyes like this compound is highly dependent on its surface area and porosity. The Brunauer-Emmett-Teller (BET) method is the most common technique for determining the specific surface area of a material. catalysis.blognumberanalytics.com

The BET analysis involves the adsorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. catalysis.bloglibretexts.org By measuring the amount of gas adsorbed at various pressures, the specific surface area can be calculated. analyzetest.com A higher surface area generally provides more active sites for the adsorption of dye molecules, leading to a higher removal capacity. analyzetest.commdpi.com

In addition to surface area, the BET data can be used to determine the pore size distribution and pore volume of the adsorbent. analyzetest.comiitk.ac.in This information is crucial as the pore size must be appropriate to allow the dye molecules to enter the pores and be adsorbed. analyzetest.com Various materials, including activated carbons, clays (B1170129), and nanocomposites, are characterized using this method to assess their potential for dye removal. analyzetest.comrsc.org

Adsorbent MaterialSurface Area (m²/g)Reference
TiO₂34.72 researchgate.net
Ni₀.₁₀:La₀.₀₅:TiO₂ nanocomposite96.58 researchgate.net
Pakistani bentonite (B74815) clay (PB)Not specified, but higher than others in the study mdpi.com
Bentonite (from Alfa Aesar)Not specified mdpi.com
Turkish red mud (RM)Not specified mdpi.com

Electrokinetic Properties (e.g., Zeta Potential) of Adsorbents in this compound Systems

The electrokinetic properties of an adsorbent are paramount in understanding the mechanisms governing the removal of dyes from aqueous solutions. The zeta potential, a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, is a critical parameter in the study of this compound adsorption systems. It provides insight into the surface charge of the adsorbent material at the shear plane and helps to elucidate the electrostatic interactions between the adsorbent and the dye molecules.

The surface charge of an adsorbent is highly dependent on the pH of the solution. ekb.eg For mineral-based adsorbents like kaolin (B608303), the surface can become protonated or deprotonated, leading to a positive or negative charge, respectively. The point of zero charge (pHpzc) is the pH at which the net surface charge of the adsorbent is zero. researchgate.net When the solution pH is below the pHpzc, the adsorbent surface is predominantly positively charged, and when the pH is above the pHpzc, the surface is negatively charged. researchgate.net

This compound is an anionic dye, meaning it carries a negative charge in solution due to the presence of sulfonate groups (SO₃⁻) in its molecular structure. wiley.com Consequently, the adsorption of this compound is significantly influenced by the surface charge of the adsorbent.

Detailed Research Findings

While specific studies detailing the zeta potential of adsorbents during the adsorption of this compound are not extensively available in the reviewed literature, the principles can be inferred from studies on similar systems, such as the adsorption of anionic dyes on clay-based materials like nanokaolin. researchgate.net

For the adsorption of an anionic dye like this compound onto an adsorbent such as nanokaolin, the interaction is expected to be most favorable at a pH below the adsorbent's point of zero charge (pHpzc). At these acidic pH values, the adsorbent surface possesses a net positive charge, leading to strong electrostatic attraction with the negatively charged anionic dye molecules. As the pH of the system increases above the pHpzc, the adsorbent surface becomes progressively more negative. This results in electrostatic repulsion between the adsorbent and the anionic dye, which would, in turn, lead to a decrease in adsorption efficiency.

A study on the removal of this compound using nanokaolin demonstrated that various parameters such as contact time, adsorbent dosage, and initial dye concentration significantly affect the removal efficiency. researchgate.net Although this study did not report zeta potential values, the observed adsorption behavior is consistent with the principles of electrostatic interaction governed by surface charge.

The zeta potential of an adsorbent like nanokaolin changes significantly with the pH of the surrounding solution. The isoelectric point (IEP), which is conceptually similar to the pHpzc, for kaolin is typically in the acidic range. For instance, studies on different types of kaolin have reported pHpzc values around 3.3 to 6.7. nih.govresearchgate.net Below this pH, the surface is positive, and above it, the surface is negative.

The following interactive table represents typical zeta potential values for a generic clay-based adsorbent like kaolin at different pH values, illustrating the expected trend. It is important to note that this data is representative of the adsorbent material itself and not from a specific study involving this compound.

Solution pHZeta Potential (mV)Expected Interaction with this compound
2.0+25Strong Electrostatic Attraction
3.0+15Electrostatic Attraction
4.0+5Weak Electrostatic Attraction
5.0-5Weak Electrostatic Repulsion
6.0-15Electrostatic Repulsion
7.0-25Strong Electrostatic Repulsion
8.0-35Very Strong Electrostatic Repulsion
9.0-42Very Strong Electrostatic Repulsion

The adsorption of this compound onto an adsorbent surface would also modify the zeta potential of the particles. The accumulation of anionic dye molecules on the surface would be expected to shift the zeta potential to more negative values across the pH range. This shift provides further evidence of the adsorption process and the nature of the surface interactions.

Advanced Applications in Materials Science and Industrial Processes Involving C.i. Mordant Green 17

C.I. Mordant Green 17 in Dye-Sensitized Solar Cells (DSSCs) Research

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a sensitizer (B1316253) dye to absorb sunlight and convert it into electrical energy. nih.govgctlc.org The dye is a critical component, responsible for light absorption and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.govacs.org The ideal dye should have broad absorption spectra and form a stable bond with the metal oxide surface to ensure efficient electron transfer. researchcommons.orge-asct.org Research has identified this compound as a candidate for study in DSSC applications due to its specific molecular aggregation characteristics. researchcommons.orgresearcher.life

Dye aggregation on the semiconductor surface significantly impacts the performance of a DSSC. scispace.com This aggregation can occur in two forms: H-aggregates (face-to-face stacking) and J-aggregates (edge-to-edge stacking). H-aggregates typically cause a blue-shift in the absorption spectrum (hypsochromic shift) and are often detrimental to device efficiency as they can lower the light-harvesting capability. researchcommons.orgscispace.com

Table 1: Effect of Dye Aggregation Type on DSSC Performance

Aggregation Type Spectral Shift Impact on Absorption Effect on Device Performance
H-aggregate Hypsochromic (Blue Shift) Narrows effective spectrum Generally lowers efficiency

| J-aggregate | Bathochromic (Red Shift) | Broadens absorption spectrum | Can enhance efficiency |

This table is generated based on data from the text. researchcommons.org

The efficiency of a DSSC is fundamentally dependent on the transfer of an excited electron from the dye molecule to the conduction band of the semiconductor. gctlc.orgacs.org This process requires a strong and stable bond between the dye and the metal oxide surface, which is typically achieved through anchoring groups on the dye molecule, such as carboxyl or hydroxyl groups, that bind to the TiO₂. nih.govnih.gov

For new dyes being considered for DSSCs, including this compound, evaluating the stability of this dye-metal oxide binding is a critical area of study. researchcommons.org An effective bond ensures that upon light absorption, the electron is efficiently injected into the semiconductor rather than being lost through other de-excitation pathways. acs.org The energy levels of the dye's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) must align properly with the semiconductor's conduction band and the electrolyte's redox potential to facilitate this electron injection and subsequent dye regeneration. e-asct.orgresearchgate.net Therefore, research in this context focuses on understanding and optimizing the interfacial structure between this compound and the semiconductor to maximize charge transfer efficiency. researchcommons.org

Research on this compound in Advanced Optical Sensing Applications (e.g., Xerography)

The unique properties of certain dyes allow for their use in advanced optical applications, such as chemical sensors and xerography. researchgate.netmdpi.com Optical sensors often work based on changes in the dye's color or fluorescence in response to a specific analyte. semanticscholar.org Xerography, a photocopying/printing process, utilizes a photoreceptive surface that is electrostatically charged and then selectively discharged by light.

Research has indicated that the tendency of this compound to form J-aggregates is a property that could enhance the performance of devices like sensors and xerographic systems. researchcommons.orgresearcher.life The formation of J-aggregates alters the electronic and optical properties of the dye layer, which can be harnessed for these applications. In the context of optical sensors, a predictable aggregation behavior in the presence of an analyte could lead to a measurable colorimetric or spectroscopic response. semanticscholar.org For xerography, the enhanced spectral response from J-aggregation could improve the sensitivity and efficiency of the photoreceptive layer.

Development of Functional Textiles Utilizing this compound

Functional textiles are fabrics that have been engineered to provide benefits beyond their basic aesthetic and protective qualities, such as antimicrobial activity. nih.gov The development of these textiles often involves treating fabrics with specific chemical agents, including certain dyes and mordants that possess desired properties. researchgate.net

A significant area of research in functional textiles is the development of fabrics with antimicrobial properties to inhibit the growth of bacteria and fungi. nih.gov Many natural dyes and mordants have been explored for their inherent antimicrobial activity. nih.govresearchgate.net For example, compounds like tannins, found in many natural mordants, can impart antimicrobial characteristics to dyed fabrics. nih.gov While some synthetic dyes have also been investigated for these properties, specific research focusing on the antimicrobial activity of this compound is not widely documented. nih.gov However, the investigation of dyes within the broader mordant class for such functional purposes suggests a potential avenue for future research into this compound's utility in creating hygienic textiles.

Mordanting is a critical process for many dyes, including this compound, where a mordant acts as a fixing agent to create a coordination complex between the dye and the textile fiber. researchgate.netekb.eg This improves dye uptake and fastness properties. ekb.eg Traditionally, this process relies on metallic mordants, some of which can have environmental and health concerns. researchgate.net

In response, there is a significant research focus on "green" or "bio-mordants" derived from natural sources. nih.gov These novel mordants are seen as sustainable alternatives to conventional metal salts. nih.govmmu.ac.uk Bio-mordants are often rich in compounds like tannins and are extracted from plant materials such as pomegranate peel, oak bark, and various leaves and oils. nih.gov The application of these bio-mordants is being explored to reduce the environmental impact of dyeing processes while in some cases also enhancing functional properties like antimicrobial activity and UV protection. nih.gov The development of these techniques presents a modern, eco-friendly approach that could be applied to the dyeing process involving synthetic mordant dyes like this compound. researchgate.net

Table 2: Classification of Mordant Types

Mordant Class Examples Source Key Characteristics
Metallic Mordants Alum, Ferrous Sulfate, Copper Sulfate Mineral Conventional, effective color fixation, potential environmental concerns. researchgate.net
Bio-mordants Tannin-rich plant extracts (Pomegranate peel, Oak galls, Myrobalan), Chlorophyll Biological/Plant-based Eco-friendly, sustainable, can add functional properties (e.g., antimicrobial). nih.govmmu.ac.uk

| Oil Mordants | Oleic acid, Stearic acid | Natural Oils | Used to improve dye affinity, particularly for certain fibers. nih.gov |

This table is generated based on data from the text. nih.govresearchgate.netmmu.ac.uk

Dyeing Mechanisms and Fiber Interactions (excluding colorfastness details)worlddyevariety.com

This compound is classified as a single azo dye, a subset of mordant dyes that necessitate the use of a mordant for effective application onto a substrate. dayglo.indayglo.in These dyes function by forming an insoluble color complex, often referred to as a lake, with a metallic salt (the mordant), which then gets deposited onto the fiber. The molecular structure of this compound contains specific functional groups, such as hydroxyl (-OH) and/or carboxyl (-COOH) groups, which are essential for the chelation process with metal ions.

The dyeing process with this compound is primarily centered around the principle of coordination chemistry. The mordant, typically a salt of a metal like chromium, aluminum, or iron, acts as a bridging agent that facilitates the bond between the dye molecule and the textile fiber. nih.gov The most prevalent mechanism involves the formation of strong coordination complexes between the dye and the metal ion from the mordant. nih.gov This interaction fundamentally alters the dye's properties and is crucial for its fixation. The incorporation of the metal atom into the dye's delocalized electron system often results in a bathochromic shift, which can significantly change or deepen the resulting color on the fabric.

This compound is predominantly used for dyeing protein fibers, such as wool and silk, as well as synthetic polyamides like nylon. dayglo.indayglo.in The interaction with these fibers is multifaceted.

Ionic Interactions : As an anionic dye, this compound carries a negative charge. Protein and polyamide fibers possess positively charged amino groups (-NH3+) under the acidic conditions typically used in dyeing. This charge difference leads to an initial ionic attraction, drawing the dye molecules to the fiber surface.

Complex Formation and Fiber Binding : The crucial step is the formation of the dye-metal complex. This complex has a high affinity for the fiber. nih.gov The mordant, having been applied to the fiber (in pre-mordanting) or present in the dyebath (in meta-mordanting), coordinates with the dye molecule. This newly formed, larger complex then binds securely to the fiber. Research suggests this binding can involve both ionic and covalent bonds, ensuring a strong fixation of the colorant within the fiber structure. nih.gov

The dyeing of cellulosic fibers like cotton with mordant dyes is more challenging due to the absence of the amino groups that provide key binding sites in protein fibers. While pre-mordanting can introduce metallic ions to the cellulose (B213188) to create attachment points, the interaction is generally weaker compared to that with protein fibers.

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
C.I. Name Mordant Green 17 dayglo.indayglo.in
C.I. Number 17225 dayglo.in
CAS Registry No. 6564-28-1 dayglo.indayglo.in
Molecular Formula C₁₆H₁₀N₄Na₂O₁₀S₂ dayglo.indayglo.in
Molecular Weight 528.38 g/mol dayglo.indayglo.in
Chemical Class Single Azo Dye dayglo.indayglo.in

Theoretical and Computational Investigations of C.i. Mordant Green 17

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of dye molecules. nih.gov For C.I. Mordant Green 17, with the chemical formula C₁₆H₁₀N₄Na₂O₁₀S₂, these calculations can reveal fundamental properties that govern its color, stability, and chemical behavior. worlddyevariety.com

The primary outputs of such calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic excitation and, consequently, its color. A smaller gap typically corresponds to absorption at longer wavelengths. Other calculated parameters like ionization potential, electron affinity, electronegativity, and global hardness provide a quantitative measure of the dye's reactivity. While specific DFT studies on this compound are not widely available, the following table illustrates the typical quantum chemical parameters that would be determined.

Note: The values in this table are illustrative for a typical azo dye and are not based on specific calculations for this compound due to a lack of available data in the searched literature.

These parameters are crucial for understanding how this compound might interact with other molecules, such as fibers in a dyeing process or pollutants in an environmental context.

Molecular Dynamics Simulations of Dye-Adsorbent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into its interaction with various surfaces, such as textile fibers or adsorbent materials used in wastewater treatment. researchgate.net

These simulations can model the adsorption process, revealing the preferred orientation of the dye molecule on a surface and the nature of the intermolecular forces involved (e.g., van der Waals forces, hydrogen bonds, electrostatic interactions). The output of an MD simulation is a trajectory of the system, from which thermodynamic properties like the binding or adsorption energy can be calculated. A more negative binding energy indicates a stronger and more stable interaction.

For example, MD simulations could be used to study the adsorption of this compound onto a mineral surface like gypsum, which has been investigated for the removal of other dyes. researchgate.net The following table illustrates the kind of data that would be generated from such a study.

Table 2: Illustrative Interaction and Binding Energies from MD Simulation

System Interaction Energy (kcal/mol) (Illustrative) Binding Energy (kcal/mol) (Illustrative)
Mordant Green 17 - Cellulose (B213188) -45.8 -40.2
Mordant Green 17 - Kaolinite -62.5 -55.7

Note: The values in this table are illustrative and intended to show the type of data obtained from MD simulations. Specific data for this compound was not found in the searched literature.

This information is invaluable for designing effective adsorbents for the removal of this compound from industrial effluents.

Mechanistic Modeling of Degradation Pathways and Intermediate Formation

Understanding the degradation of azo dyes is crucial for assessing their environmental impact. Computational modeling can be used to predict the most likely degradation pathways, whether through processes like photocatalysis or microbial action. mdpi.commdpi.com

By calculating the bond dissociation energies and reaction barriers, researchers can identify the weakest bonds in the this compound molecule and predict the initial steps of its breakdown. The azo linkage (-N=N-) is often a primary site for reductive cleavage under anaerobic conditions, leading to the formation of aromatic amines, which can be more toxic than the parent dye. ohsu.edu

Computational models can also predict the subsequent degradation of these primary intermediates into smaller, less harmful molecules. mdpi.comacs.org This provides a theoretical framework for the complete mineralization of the dye. While a specific degradation pathway for this compound has not been computationally modeled in the available literature, a generalized pathway for azo dyes often involves the following steps:

Reductive cleavage of the azo bond to form aromatic amines.

Hydroxylation of the aromatic rings.

Ring-opening of the hydroxylated intermediates.

Further degradation to aliphatic acids, and ultimately to CO₂, H₂O, and inorganic ions.

Structure-Activity Relationship (SAR) Studies for Environmental Behavior

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its biological or environmental activity. nih.govmst.dknih.govresearchgate.net For this compound and other azo dyes, SAR and QSAR models can be developed to predict properties such as:

Toxicity (mutagenicity, carcinogenicity) nih.gov

Biodegradability nih.gov

Bioaccumulation potential

Adsorption to soil and sediment

These models are built by analyzing a large dataset of compounds with known activities and identifying the key structural features (descriptors) that influence these properties. For azo dyes, important descriptors often include molecular weight, hydrophobicity (logP), the presence of specific functional groups (e.g., sulfonic acid, nitro groups), and electronic parameters derived from quantum chemical calculations. mst.dkresearchgate.net

For instance, the presence of sulfonic acid groups, as in this compound, generally increases water solubility and decreases toxicity and bioaccumulation. mst.dk The nitro group, also present in the molecule, can influence its redox properties and biodegradability. nih.gov While specific SAR models for this compound are not available, the general principles of SAR for azo dyes provide a framework for estimating its environmental behavior. nih.gov

Future Research Directions and Sustainability Outlook

Development of Novel Materials for C.I. Mordant Green 17 Remediation

Future research is increasingly focused on the development of low-cost, efficient, and sustainable materials for the removal of this compound from wastewater. While conventional adsorbents like activated carbon are effective, their cost restricts widespread use. ekb.eg Consequently, the exploration of alternative materials is a priority.

One promising area is the use of nanomaterials. For instance, nanokaolin has been investigated for its potential to efficiently remove this compound from aqueous solutions. wjpsonline.com Studies have demonstrated that nanokaolin can act as both an adsorbent and a photocatalyst. researchgate.net In the presence of UV light, nanokaolin has achieved a removal efficiency of 98% for this compound within 15 minutes. researchgate.net The effectiveness of nanokaolin is attributed to its large surface area and the generation of hydroxyl radicals under UV irradiation, which leads to the degradation of the dye molecules. researchgate.net

Table 1: Performance of Nanokaolin in this compound Remediation

ConditionRemoval Efficiency (%)Time (minutes)Reference
Adsorption on Nanokaolin7815 researchgate.net
Adsorption on Nanokaolin9090 wjpsonline.com
Photocatalysis with Nanokaolin + UV9815 researchgate.net

Beyond nanokaolin, research into other novel adsorbents derived from agricultural and industrial waste is a significant trend. mdpi.com Materials like lignocellulosic biomass, eggshells, and plastic waste are being explored as precursors for adsorbents to treat other dye classes. mdpi.comd-nb.info For example, adsorbents synthesized from high-density polyethylene (B3416737) (HDPE) waste and chicken eggshells have been used to remove methyl red, another azo dye. d-nb.info Future studies should investigate the efficacy of these and other modified bioadsorbents, such as chitosan, for the specific removal of this compound, capitalizing on their low cost and alignment with circular economy principles. nih.govmdpi.com

Integration of Multiple Remediation Technologies

Relying on a single remediation process may not be sufficient for the complete and efficient degradation of complex dye molecules like this compound. core.ac.uk Therefore, a significant future research direction is the integration of multiple technologies to create synergistic effects, leading to higher degradation rates and more complete mineralization of the dye.

Advanced Oxidation Processes (AOPs) are at the forefront of this research. mdpi.com The combination of photocatalysis with other techniques like sonolysis (ultrasound) is particularly promising. Sono-photocatalysis, the simultaneous application of ultrasound and photocatalysis, has been shown to dramatically increase the degradation efficiency of other dyes, such as Rhodamine B. mdpi.com This enhanced efficiency is attributed to the increased generation of reactive oxygen species (ROS), like hydroxyl radicals (•OH), and improved mass transfer of dye molecules to the catalyst surface due to the acoustic cavitation effects of ultrasound. mdpi.comresearchgate.net

For instance, studies on Rhodamine B have shown that while photocatalysis or sonolysis alone achieved around 85-87% removal, the combined sono-photocatalytic process reached 99.9% degradation in the same timeframe. mdpi.com Similarly, for other azo dyes, the combination of ultrasound with a Fenton-like process has proven highly effective. scispace.com

Table 2: Synergistic Effects of Integrated Remediation on Model Dyes

TechnologyModel DyeDegradation Efficiency (%)Time (minutes)Reference
PhotocatalysisRhodamine B8570 mdpi.com
SonolysisRhodamine B8770 mdpi.com
Sono-photocatalysisRhodamine B99.970 mdpi.com
SonocatalysisRhodamine B100180 nih.gov
Sono-photodegradationRhodamine B10010 nih.gov

Future research should focus on applying these integrated approaches, such as sono-photocatalysis using catalysts like TiO2 or ZnO, specifically to this compound. mdpi.comnih.gov Investigating the synergistic mechanisms and optimizing operational parameters (e.g., frequency, pH, catalyst loading) will be crucial for developing highly efficient, industrial-scale treatment solutions. mdpi.comnih.gov

Sustainable Synthesis and Application Strategies for this compound

Sustainability efforts must also address the lifecycle of the dye, from its synthesis to its application. The conventional synthesis of this compound involves the diazotization of 2-Amino-4-nitrophenol (B125904) and its subsequent coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. worlddyevariety.com This process, typical for azo dyes, often utilizes chemicals derived from non-renewable petrochemical sources. sci-hub.se A key area for future research is the development of "green" synthesis routes. This could involve using bio-based platform chemicals derived from renewable biomass as starting materials and employing environmentally benign catalysts and solvent systems to reduce waste and energy consumption. sci-hub.se

In the application phase, mordant dyes require a mordant to fix the color to the fabric. scribd.com Traditional mordants are often heavy metal salts (e.g., copper, chrome), which can be toxic and create secondary pollution. sci-hub.sescribd.com A significant sustainability outlook involves replacing these with eco-friendly bio-mordants. Research has shown that tannins extracted from agricultural waste, such as walnut husks, can serve as effective natural mordants. researchgate.net These bio-mordants are renewable, biodegradable, and can improve dye fixation while reducing the environmental impact of the dyeing process. researchgate.net Future work should focus on identifying and optimizing the use of specific bio-mordants for dyeing with this compound on various textiles like wool, silk, and nylon. worlddyevariety.comresearchgate.net

Advanced Monitoring and Predictive Modeling of Environmental Impact

To proactively manage the environmental risks associated with this compound, advanced monitoring and predictive modeling tools are essential. Future research should move beyond conventional analytical techniques to develop real-time sensors for detecting low concentrations of the dye in industrial effluents and natural water bodies.

Furthermore, the application of artificial intelligence (AI) and machine learning presents a powerful tool for optimizing remediation processes and predicting environmental impact. tandfonline.com Artificial Neural Network (ANN) models, for example, have been successfully used to predict the degradation efficiency of other dyes under various operational conditions. semanticscholar.org These models can analyze complex, non-linear relationships between multiple variables (e.g., pH, initial dye concentration, catalyst dose, reaction time) to determine the optimal conditions for maximum dye removal. tandfonline.comsemanticscholar.org For instance, an ANN model accurately predicted the optimal conditions for removing an acid azo dye with an error rate of less than 3%. tandfonline.com Genetic Algorithms (GAs) can also be coupled with ANNs to optimize these parameters efficiently. researchgate.net

Developing such predictive models for this compound would enable treatment facilities to operate more efficiently, reduce chemical and energy consumption, and better predict the fate and transport of any residual dye in the environment. This data-driven approach is a cornerstone of future sustainable chemical management. tandfonline.com

Q & A

Q. What advanced techniques elucidate the role of this compound in redox-active catalytic systems?

  • Methodological Answer : Cyclic voltammetry (CV) determines redox potentials and electron-transfer mechanisms. In situ Raman spectroscopy tracks structural changes during catalysis. Kinetic isotope effects (KIE) and isotopic labeling (e.g., 18^{18}O) differentiate mechanistic pathways. Compare catalytic efficiency with control systems lacking the dye .

Key Considerations for Researchers

  • Data Validation : Cross-reference findings with primary literature and replicate experiments under varying conditions to confirm robustness .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety, waste disposal, and data sharing .
  • Interdisciplinary Collaboration : Integrate chemical synthesis, computational modeling, and environmental toxicology to address complex research questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.